1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one
Description
This compound is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and a phenylpropan-1-one substituent. The triazolo-pyrimidine moiety is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and nucleotide mimicry . The piperazine linker contributes to conformational flexibility, while the phenylpropan-1-one group may influence binding affinity through hydrophobic or π-π stacking interactions. Despite its structural complexity, direct pharmacological data for this compound remain sparse in the literature, necessitating comparisons with analogs for inferring properties.
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-12-10-24(11-13-25)16(27)9-8-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBZDMRAJGGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one” belongs to the class of triazoles. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities.
Mode of Action
Triazole compounds interact with their targets by forming hydrogen bonds and hydrophobic interactions. The presence of nitrogen atoms in the triazole ring allows for the formation of these bonds.
Biochemical Pathways
Triazole compounds are known to affect a variety of pathways due to their ability to bind with different enzymes and receptors.
Result of Action
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Biochemical Analysis
Biochemical Properties
1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are essential for cellular signaling and metabolic processes. The compound’s triazole moiety allows it to bind effectively to these biomolecules, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism, which can lead to altered cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism involves biotransformation processes, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues depend on its interactions with transport proteins and cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy production and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo-Pyrimidine Derivatives ()
The 2014 study synthesized pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 , 3 ) and triazolo-pyrimidine isomers (e.g., 6–9 ). Key differences include:
- Core Heterocycles : The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine in nitrogen atom positioning, altering electron distribution and hydrogen-bonding capacity .
- Substituents : Unlike the ethyl group in the target compound, analogs in feature p-tolyl or hydrazine groups, which reduce steric bulk but may compromise metabolic stability.
- Isomerization : Triazolo-pyrimidines in (e.g., 7→6 ) undergo structural rearrangement under specific conditions, suggesting the target compound’s stability may depend on reaction environments .
Coumarin- and Tetrazole-Modified Pyrimidines ()
The 2023 study describes pyrimidin-2-one derivatives (4i , 4j ) with coumarin and tetrazole substituents:
- Functional Groups : Coumarin (in 4i , 4j ) introduces fluorescence properties and enhances solubility, contrasting with the target compound’s phenylpropan-1-one group, which prioritizes lipophilicity .
- Linkers : The tetrazole ring in 4j offers hydrogen-bonding and ionizable properties, whereas the target’s piperazine linker provides basicity and flexibility.
Comparative Data Table
Research Findings and Implications
- Bioactivity : While the target compound lacks direct bioactivity data, its triazolo-pyrimidine core is associated with kinase inhibition (e.g., Src-family kinases) in analogs . Coumarin derivatives in exhibit antimicrobial activity, highlighting the impact of substituents on target selectivity .
- Metabolic Stability : The ethyl group in the target compound may reduce oxidative metabolism compared to methyl-substituted analogs in .
- Synthetic Challenges : Isomerization pathways () and coumarin coupling () underscore the need for precise reaction control in synthesizing such derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
